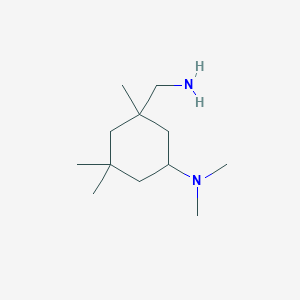
4-Chloro-2-fluorobenzylmethylsulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-fluorobenzylmethylsulfone is a halogenated organic compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . It is primarily used in proteomics research and is known for its solid physical state, with a melting point of approximately 88.53°C and a boiling point of around 371.7°C at 760 mmHg .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluorobenzylmethylsulfone typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with a sulfone precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired sulfone compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions
4-Chloro-2-fluorobenzylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various halogenated derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-fluorobenzylmethylsulfone is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-fluorobenzylmethylsulfone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Chloro-2-fluorobenzenesulfonyl chloride: A related compound with similar halogenated and sulfonyl functional groups.
4-Fluoro-2-methylbenzenesulfonyl chloride: Another similar compound with a fluorine and sulfonyl group.
Uniqueness
4-Chloro-2-fluorobenzylmethylsulfone is unique due to its specific combination of halogenated and sulfone functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C8H8ClFO2S |
|---|---|
分子量 |
222.66 g/mol |
IUPAC名 |
4-chloro-2-fluoro-1-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 |
InChIキー |
VPLQKEAAUMOTPK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
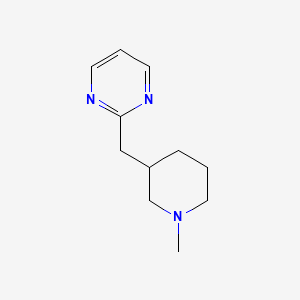
![3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
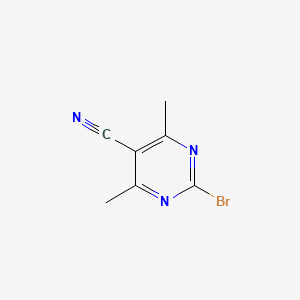
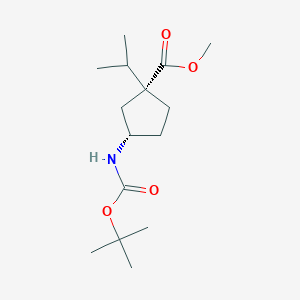
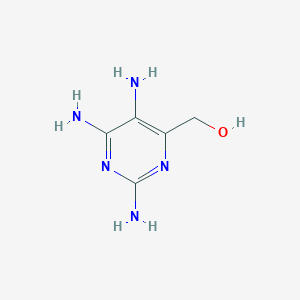
![[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone](/img/structure/B13093875.png)
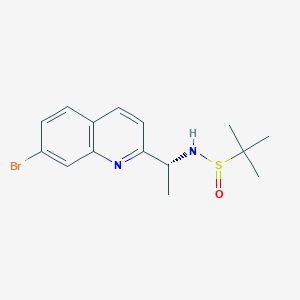
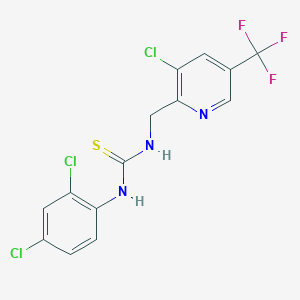
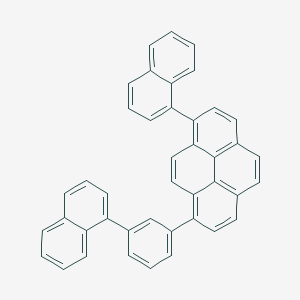
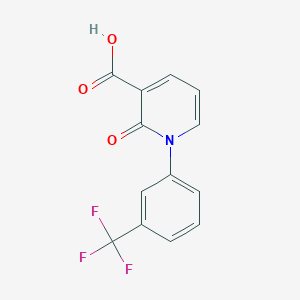
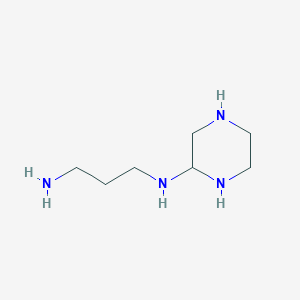
![4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13093894.png)
